N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-methylbenzamide
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Overview
Description
N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-methylbenzamide is a compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then reacted with benzaldehyde under acidic conditions to yield the desired hydrazone compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-methylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The benzylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-methylbenzamide involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, thereby preventing cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
N-Benzylidene-N’-(2-chloroquinolin-3-ylmethylene)hydrazine: Similar in structure but contains a quinoline moiety.
2-(2-Benzylidenehydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide: Contains a methoxyphenyl group instead of a methylbenzamide group.
Uniqueness
N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
468073-16-7 |
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Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]-4-methylbenzamide |
InChI |
InChI=1S/C17H17N3O2/c1-13-7-9-15(10-8-13)17(22)18-12-16(21)20-19-11-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,18,22)(H,20,21)/b19-11+ |
InChI Key |
SGNLNFVIQUVTKO-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
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